molecular formula C23H46O4 B13975403 Methyl 8,9-dihydroxydocosanoate CAS No. 56555-06-7

Methyl 8,9-dihydroxydocosanoate

Cat. No.: B13975403
CAS No.: 56555-06-7
M. Wt: 386.6 g/mol
InChI Key: YDMVXCKQLYENMG-UHFFFAOYSA-N
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Description

Methyl 8,9-dihydroxydocosanoate is a chemical compound with the molecular formula C23H46O4. It is a methyl ester derivative of 8,9-dihydroxydocosanoic acid. This compound is known for its unique structure, which includes two hydroxyl groups on the 8th and 9th carbon atoms of a 22-carbon chain. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8,9-dihydroxydocosanoate typically involves the esterification of 8,9-dihydroxydocosanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8,9-dihydroxydocosanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Methyl 8,9-dihydroxydocosanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8,9-dihydroxydocosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 8,9-dihydroxydocosanoic acid, which can interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8,9-dihydroxyhexadecanoate: A shorter chain analog with similar hydroxyl and ester functionalities.

    Methyl 8,9-dihydroxyoctadecanoate: An 18-carbon chain analog with similar properties.

Uniqueness

Methyl 8,9-dihydroxydocosanoate is unique due to its longer carbon chain, which can influence its physical properties and interactions with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic balance.

Properties

CAS No.

56555-06-7

Molecular Formula

C23H46O4

Molecular Weight

386.6 g/mol

IUPAC Name

methyl 8,9-dihydroxydocosanoate

InChI

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-15-18-21(24)22(25)19-16-13-14-17-20-23(26)27-2/h21-22,24-25H,3-20H2,1-2H3

InChI Key

YDMVXCKQLYENMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(CCCCCCC(=O)OC)O)O

Origin of Product

United States

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